molecular formula C12H16N4O B12915684 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one CAS No. 65004-41-3

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one

Cat. No.: B12915684
CAS No.: 65004-41-3
M. Wt: 232.28 g/mol
InChI Key: OGQAMILDZRAASK-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethylpyrazole with an ethyl-substituted pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one is unique due to the specific combination of substituents on the pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a pyrazole ring and a pyrimidinone moiety, which may interact with various biological targets, making it a subject of interest in medicinal chemistry. The aim of this article is to explore the biological activity of this compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

PropertyValue
Common NameThis compound
CAS Number65004-41-3
Molecular FormulaC12H16N4O
Molecular Weight232.282 g/mol
Log P1.855

Synthesis

The synthesis of this compound typically involves multi-step processes that can include reactions between various heterocyclic precursors. For instance, one method involves the reaction of 3,5-dimethylpyrazole with ethyl and methyl pyrimidinones under specific conditions to yield the desired product.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example:

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses significant efficacy against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various models .

Case Studies

Several studies have been conducted to assess the biological activity of this compound in vivo:

  • Tumor-Bearing Mice Model : In vivo studies involving tumor-bearing mice indicated that treatment with the compound resulted in reduced tumor growth and improved survival rates compared to control groups.
  • Cell Viability Assays : Various concentrations of the compound were tested on cultured cancer cells to assess cell viability and apoptosis rates. Results indicated a dose-dependent response, confirming its potential as an anticancer agent.

Properties

CAS No.

65004-41-3

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H16N4O/c1-5-10-9(4)13-12(14-11(10)17)16-8(3)6-7(2)15-16/h6H,5H2,1-4H3,(H,13,14,17)

InChI Key

OGQAMILDZRAASK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)C)C

Origin of Product

United States

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